7-Benzylandrosta-1,4,6-triene-3,17-dione
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Overview
Description
7-Benzylandrosta-1,4,6-triene-3,17-dione is a synthetic steroidal compound known for its potent aromatase inhibition properties. Aromatase is an enzyme responsible for converting androgens into estrogens, and inhibiting this enzyme can reduce estrogen levels in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzylandrosta-1,4,6-triene-3,17-dione typically involves multiple steps starting from a suitable steroidal precursor. One common method includes the benzylation of 1,4,6-androstatriene-3,17-dione. The reaction conditions often involve the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate, under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Benzylandrosta-1,4,6-triene-3,17-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms, typically using reagents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the specific conditions.
Reduction: Reduced forms such as alcohols.
Substitution: Compounds with different functional groups replacing the benzyl group.
Scientific Research Applications
7-Benzylandrosta-1,4,6-triene-3,17-dione is widely used in scientific research due to its ability to inhibit aromatase. This property makes it valuable in studies related to:
Chemistry: Understanding the mechanisms of enzyme inhibition and steroidal transformations.
Biology: Investigating hormonal regulation and the role of estrogens in various biological processes.
Industry: Used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The primary mechanism of action of 7-Benzylandrosta-1,4,6-triene-3,17-dione is the irreversible inhibition of the aromatase enzyme. By binding to the active site of aromatase, it prevents the conversion of androgens to estrogens, thereby reducing estrogen levels in the body. This inhibition can affect various molecular targets and pathways involved in estrogen synthesis and regulation .
Comparison with Similar Compounds
Similar Compounds
1,4,6-Androstatriene-3,17-dione: Another potent aromatase inhibitor with similar properties but lacks the benzyl group.
Exemestane: A steroidal aromatase inhibitor used clinically to treat breast cancer.
Anastrozole: A non-steroidal aromatase inhibitor used in similar medical applications.
Uniqueness
7-Benzylandrosta-1,4,6-triene-3,17-dione is unique due to its benzyl group, which may enhance its binding affinity and specificity for the aromatase enzyme compared to other inhibitors. This structural difference can result in varying degrees of potency and efficacy in inhibiting estrogen synthesis .
Properties
CAS No. |
131802-66-9 |
---|---|
Molecular Formula |
C26H28O2 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S)-7-benzyl-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C26H28O2/c1-25-12-10-20(27)16-19(25)15-18(14-17-6-4-3-5-7-17)24-21-8-9-23(28)26(21,2)13-11-22(24)25/h3-7,10,12,15-16,21-22,24H,8-9,11,13-14H2,1-2H3/t21-,22-,24-,25-,26-/m0/s1 |
InChI Key |
TZJKJQQPVWTQSG-AEFDYNLKSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)C(=CC4=CC(=O)C=CC34C)CC5=CC=CC=C5 |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C(=CC4=CC(=O)C=C[C@]34C)CC5=CC=CC=C5 |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)C(=CC4=CC(=O)C=CC34C)CC5=CC=CC=C5 |
Synonyms |
7-BATDO 7-benzyl-1,4,6-androstatriene-3,17-dione 7-benzylandrosta-1,4,6-triene-3,17-dione |
Origin of Product |
United States |
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